![molecular formula C34H50N2O11S B7798688 Atropine (sulfate monohydrate)](/img/structure/B7798688.png)
Atropine (sulfate monohydrate)
Overview
Description
Atropine Sulfate is the sulfate salt of atropine, a naturally-occurring alkaloid isolated from the plant Atropa belladonna. Atropine functions as a sympathetic, competitive antagonist of muscarinic cholinergic receptors, thereby abolishing the effects of parasympathetic stimulation. This agent may induce tachycardia, inhibit secretions, and relax smooth muscles. (NCI04)
Scientific Research Applications
Resuscitation Procedures : Atropine blocks the action of the vagus nerve, making it useful in resuscitation procedures (Saleh, Al-Ghreizat, & Abdel-Halim, 2015).
Antidote for Poisoning : Combined with pralidoxime chloride, it serves as an antidote for poisoning by organophosphate insecticides and nerve gases (Saleh, Al-Ghreizat, & Abdel-Halim, 2015).
Ophthalmic Uses : It is used therapeutically as a mydriatic and in slowing the progression of myopia in children (Saleh, Al-Ghreizat, & Abdel-Halim, 2015).
Injection Formulation : Atropine Sulfate Injection, USP, is used for subcutaneous, intramuscular, or intravenous injection (Papich, 2018).
Chemical Structure and Stability : Research on its crystal structure and interaction with other chemicals has been conducted to understand its stability and reactivity (Kaduk, Gindhart, & Blanton, 2019).
Spectroscopic Investigation : Studies involving its oxidation by various agents in aqueous media provide insight into its chemical behavior (Meti, Nandibewoor, & Chimatadar, 2014).
Novel Biosensor Development : Atropine sulfate has been the subject of research in developing new biosensors for its detection (Ensafi, Nasr-Esfahani, Heydari-Bafrooei, & Rezaei, 2015).
Adverse Reactions and Dose-Dependent Effects : Its effects, including potential adverse reactions, have been studied in various contexts, including ophthalmic applications and veterinary medicine (Maravi, Mishra, Singh, & Niranjan, 2020).
Formulation for Ocular Drug Delivery : Development of microparticle formulations for ocular administration aims at improving efficacy and reducing side effects (Addo et al., 2015).
properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H23NO3.H2O4S.H2O/c2*1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12;1-5(2,3)4;/h2*2-6,13-16,19H,7-11H2,1H3;(H2,1,2,3,4);1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPKKQJKQTPNWTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3.O.OS(=O)(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H50N2O11S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
694.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;hydrate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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